Home > Products > Screening Compounds P57998 > Hexocyclium metilsulfate
Hexocyclium metilsulfate - 115-63-9

Hexocyclium metilsulfate

Catalog Number: EVT-270802
CAS Number: 115-63-9
Molecular Formula: C21H36N2O5S
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexocyclium metilsulfate is a synthetic quaternary ammonium compound classified as an antimuscarinic agent. [, , , , , ] It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting the M1 subtype. [, , , , ] Its primary role in scientific research is as a pharmacological tool for investigating muscarinic receptor heterogeneity and subtype selectivity. [, , ]

Sila-Hexocyclium Metilsulfate

Compound Description: Sila-Hexocyclium Metilsulfate is a silicon-containing muscarinic antagonist. It serves as a valuable tool in experimental pharmacology for subclassifying muscarinic receptors. [, ] This compound exhibits distinct pharmacological characteristics compared to its non-methoxy counterpart, making it a valuable agent for investigating muscarinic receptor heterogeneity. []

Relevance: Sila-Hexocyclium Metilsulfate is a structural analog of Hexocyclium Metilsulfate, where a carbon atom in the Hexocyclium structure is replaced with a silicon atom. [, ] This substitution has been shown to impact the binding affinity and selectivity of the compound for different muscarinic receptor subtypes. []

Relevance: o-Methoxy-Sila-Hexocyclium Metilsulfate is a derivative of Sila-Hexocyclium Metilsulfate, featuring an additional methoxy group at the ortho position of the phenyl ring. [, ] This structural modification contributes to its distinct selectivity profile for muscarinic receptor subtypes compared to Hexocyclium Metilsulfate. []

Demethyl-Hexocyclium

Compound Description: Demethyl-Hexocyclium is a tertiary amine analog of Hexocyclium Metilsulfate. [] Its binding affinity for muscarinic receptors is 10 to 30 times lower than its quaternary ammonium counterpart, Hexocyclium Metilsulfate. []

Relevance: Demethyl-Hexocyclium is a close structural relative of Hexocyclium Metilsulfate, differing only by the absence of a methyl group on the nitrogen atom of the piperazine ring. [] This difference in methylation significantly influences its affinity for muscarinic receptors. []

Demethyl-Sila-Hexocyclium

Compound Description: Demethyl-Sila-Hexocyclium, a tertiary amine compound, shares structural similarities with both Demethyl-Hexocyclium and Sila-Hexocyclium Metilsulfate. [] It exhibits a 10 to 30-fold lower affinity for muscarinic receptors compared to its quaternary ammonium counterpart, Sila-Hexocyclium Metilsulfate. []

Relevance: Demethyl-Sila-Hexocyclium represents a hybrid structure, combining the silicon substitution of Sila-Hexocyclium Metilsulfate with the demethylation of Demethyl-Hexocyclium. [] This compound highlights the impact of both silicon substitution and nitrogen methylation on the binding affinity of Hexocyclium Metilsulfate analogs. []

Demethyl-o-Methoxy-Sila-Hexocyclium

Compound Description: Demethyl-o-Methoxy-Sila-Hexocyclium is a tertiary amine analog that incorporates structural elements from both o-Methoxy-Sila-Hexocyclium Metilsulfate and Demethyl-Sila-Hexocyclium. [] It displays a significantly reduced affinity for muscarinic receptors compared to its quaternary ammonium counterpart, o-Methoxy-Sila-Hexocyclium Metilsulfate. []

Relevance: Demethyl-o-Methoxy-Sila-Hexocyclium combines the structural features of o-Methoxy-Sila-Hexocyclium Metilsulfate (silicon substitution, o-methoxy group) and Demethyl-Sila-Hexocyclium (demethylation). [] This compound further emphasizes the individual contributions of silicon, methoxy substitution, and nitrogen methylation on the pharmacological profile of Hexocyclium Metilsulfate analogs. []

p-Fluoro-Sila-Hexocyclium

Compound Description: p-Fluoro-Sila-Hexocyclium is a derivative of Sila-Hexocyclium Metilsulfate featuring a fluorine atom at the para position of the phenyl ring. [] Both binding and pharmacological studies indicate that this compound has lower affinities for the four muscarinic receptor subtypes compared to Sila-Hexocyclium Metilsulfate. []

Relevance: p-Fluoro-Sila-Hexocyclium is a structurally modified analog of Hexocyclium Metilsulfate, where a fluorine atom replaces a hydrogen atom at the para position of the phenyl ring. [] This substitution, along with the silicon replacement for carbon, alters the compound's interaction with muscarinic receptors, resulting in different binding affinities compared to Hexocyclium Metilsulfate. []

p-Chloro-Sila-Hexocyclium

Compound Description: p-Chloro-Sila-Hexocyclium, similar to its fluorine counterpart, is a derivative of Sila-Hexocyclium Metilsulfate with a chlorine atom at the para position of the phenyl ring. [] This compound exhibits lower affinities for all four muscarinic receptor subtypes compared to Sila-Hexocyclium Metilsulfate, as observed in both binding and pharmacological assays. []

Relevance: p-Chloro-Sila-Hexocyclium shares a close structural relationship with Hexocyclium Metilsulfate, differing by the presence of a chlorine atom at the para position of the phenyl ring and the substitution of a silicon atom for a carbon atom. [] These modifications influence its interactions with muscarinic receptors, resulting in altered binding affinities compared to the parent compound. []

Hexahydro-diphenidol (HHD)

Compound Description: Hexahydro-diphenidol is a tertiary amine that exhibits muscarinic receptor subtype selectivity. [] Specifically, it shows a preference for M1 and glandular/smooth muscle muscarinic receptor subtypes over the cardiac subtype. []

Relevance: Although not a direct derivative, Hexahydro-diphenidol shares structural similarities with Hexocyclium Metilsulfate, particularly in the presence of a piperidine ring and an aromatic ring system. [] Both compounds belong to a class of antimuscarinic agents and their structural resemblance contributes to their ability to interact with muscarinic receptors. []

Hexahydro-sila-diphenidol (HHSiD)

Compound Description: Hexahydro-sila-diphenidol is a silicon-containing analog of Hexahydro-diphenidol. [] It displays a selectivity profile similar to Hexahydro-diphenidol, showing a preference for M1 and glandular/smooth muscle muscarinic receptors over the cardiac subtype. []

Relevance: Hexahydro-sila-diphenidol, like Hexahydro-diphenidol, bears a structural resemblance to Hexocyclium Metilsulfate, featuring a piperidine ring and an aromatic ring system. [] The incorporation of a silicon atom in Hexahydro-sila-diphenidol further emphasizes the impact of silicon substitution on the pharmacological profile of compounds structurally related to Hexocyclium Metilsulfate. []

HHD Methiodide

Compound Description: HHD Methiodide is the quaternary ammonium analog of Hexahydro-diphenidol. [] It exhibits a distinct selectivity profile compared to its tertiary counterpart, showing a preference for the M1 muscarinic receptor subtype over glandular/smooth muscle and cardiac subtypes. []

Relevance: HHD Methiodide, while not a direct derivative, shares a core structure with Hexocyclium Metilsulfate, featuring a quaternary nitrogen atom and an aromatic ring system. [] The comparison between HHD Methiodide and Hexahydro-diphenidol highlights the impact of quaternization on the selectivity of compounds structurally similar to Hexocyclium Metilsulfate for different muscarinic receptor subtypes. []

HHSiD Methiodide

Compound Description: HHSiD Methiodide is the quaternary ammonium analog of Hexahydro-sila-diphenidol. [] Similar to HHD Methiodide, it displays a preference for the M1 muscarinic receptor subtype, contrasting with the selectivity profile of its tertiary counterpart. []

Relevance: HHSiD Methiodide, while not a direct derivative, shares structural features with Hexocyclium Metilsulfate, including a quaternary nitrogen atom and an aromatic ring system. [] The comparison between HHSiD Methiodide, HHD Methiodide, Hexahydro-sila-diphenidol, and Hexahydro-diphenidol underscores the significant impact of both silicon substitution and quaternization on the pharmacological characteristics of compounds structurally related to Hexocyclium Metilsulfate. []

Source and Classification

Hexocyclium methylsulfate is categorized as a quaternary ammonium compound, specifically a piperazine derivative. Its chemical formula is C20H33N2OC_{20}H_{33}N_2O, and it is associated with the CAS number 6004-98-4. The compound was historically used in the treatment of gastrointestinal disorders such as gastric ulcers and diarrhea due to its anticholinergic properties .

Synthesis Analysis

The synthesis of hexocyclium methylsulfate involves several steps, primarily focusing on the reaction between 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium and methyl sulfate. The synthesis process typically requires high-purity reagents and stringent quality control measures to ensure the purity of the final product.

Key Parameters in Synthesis:

  • Reagents: 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium and methyl sulfate.
  • Conditions: Controlled temperature and pH are essential for optimal yield.
  • Purification Techniques: Advanced purification methods are employed to eliminate impurities from the final product .
Chemical Reactions Analysis

Hexocyclium methylsulfate undergoes several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: Can be oxidized to form various oxidation products using agents like potassium permanganate.
  • Reduction: Can be reduced to alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Substitution reactions can occur at the piperazine ring under controlled conditions with nucleophiles or electrophiles.

Common Reagents:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride .
Mechanism of Action

Hexocyclium methylsulfate acts primarily as an antagonist at muscarinic acetylcholine receptors. By binding to these receptors, it inhibits their activation by acetylcholine, leading to decreased gastric acid secretion and reduced gastrointestinal motility.

Mechanism Details:

  • Target Receptors: Primarily M3 muscarinic receptors in the gastrointestinal tract.
  • Effects: Inhibition of smooth muscle contraction and decreased secretion of gastric acid due to reduced stimulation of parietal cells.

This mechanism results in typical anticholinergic side effects such as dry mouth and constipation .

Physical and Chemical Properties Analysis

Hexocyclium methylsulfate exhibits several notable physical and chemical properties:

Physical Properties:

  • State: Solid
  • Melting Point: 203–204 °C

Chemical Properties:

  • Water Solubility: Approximately 0.000576 mg/mL
  • Log P (Partition Coefficient): -0.99 (indicating low lipophilicity)

Predicted ADMET Features:
These features include data on absorption, distribution, metabolism, excretion, and toxicity profiles which are crucial for understanding its pharmacological behavior .

Applications

Hexocyclium methylsulfate has been utilized in various scientific applications:

  1. Pharmacology: Used as a muscarinic antagonist for treating gastrointestinal disorders.
  2. Research Studies: Investigated for its potential effects on smooth muscle contraction and gastric acid secretion mechanisms.
  3. Synthetic Chemistry: Serves as a precursor or intermediate in the synthesis of other pharmaceutical compounds.
Introduction to Hexocyclium Metilsulfate in Historical Context

Emergence of Antimuscarinic Agents in Mid-20th Century Therapeutics

The 1950s witnessed transformative advances in neuropharmacology, particularly with synthetic antimuscarinic agents designed to target gastrointestinal (GI) disorders. These compounds emerged as successors to plant-derived alkaloids like atropine, which exhibited dose-limiting systemic effects. Hexocyclium metilsulfate (chemical formula: C₂₀H₃₃N₂O⁺·CH₃SO₄⁻) was developed during this era, first approved in 1982 under the trade name Tral by AbbVie [2] [5]. Its design reflected a deliberate shift toward quaternary ammonium structures, which offered reduced central nervous system (CNS) penetration due to poor blood-brain barrier permeability. This structural innovation addressed critical limitations of earlier tertiary amine anticholinergics, such as unpredictable CNS side effects [6]. The drug’s development paralleled a broader therapeutic movement aimed at optimizing receptor selectivity and pharmacokinetic profiles for GI applications, positioning it as a contemporary of agents like propantheline and glycopyrrolate.

Table 1: Key Historical Milestones of Antimuscarinic Agents

Time PeriodTherapeutic FocusRepresentative AgentsStructural Class
Pre-1950sBroad antispasmodicAtropine, ScopolamineTertiary Amines
1950s–1960sGI-selective actionHexocyclium, PropanthelineQuaternary Ammonium
Post-1970sReceptor subtype specificityPirenzepine (M1-selective)Tertiary/Quaternary Hybrids

Hexocyclium Metilsulfate as a Prototypical Quaternary Ammonium Anticholinergic

Hexocyclium metilsulfate exemplifies the quaternary ammonium anticholinergic archetype, characterized by a permanently charged nitrogen atom within a piperazinium ring. Its chemical structure comprises a cyclohexyl-hydroxyphenyl moiety linked to a dimethylpiperazinium core, with a methylsulfate counterion ensuring solubility and stability [3] [5]. This configuration confers two pivotal properties:

  • Polarity-Driven Pharmacokinetics: The quaternary nitrogen limits lipid solubility, curtailing CNS uptake and concentrating effects on peripheral muscarinic receptors in the GI tract [5] [6].
  • Broad Muscarinic Receptor Antagonism: Hexocyclium non-selectively inhibits M1–M5 receptor subtypes, with functional selectivity arising from its restricted tissue distribution rather than intrinsic receptor affinity [2] [6]. Unlike tertiary amines (e.g., atropine), its charged structure minimizes interactions with neuronal nicotinic receptors, enhancing gastrointestinal specificity [6]. Spectroscopic and crystallographic analyses (e.g., NMR, mass spectrometry) confirm the stability of this configuration under physiological conditions, contributing to its prolonged antisecretory action [5].

Table 2: Structural and Functional Comparison of Antimuscarinic Agents

CompoundChemical StructureCharge at pH 7.4BBB PenetrationPrimary Target Tissues
HexocycliumQuaternary ammoniumPositiveNegligibleGI smooth muscle, Gastric glands
AtropineTertiary amineNeutralHighCNS, Eye, GI, Salivary glands
GlycopyrrolateQuaternary ammoniumPositiveLowGI, Respiratory

Therapeutic Significance in Gastrointestinal Disorders: A Paradigm Shift

Hexocyclium metilsulfate represented a paradigm shift in managing hyperacidic and hypermotile GI conditions. A landmark 1958 study demonstrated its efficacy in 28 duodenal ulcer patients, where hourly gastric pH monitoring revealed:

  • Sustained pH Elevation: Conventional formulations increased gastric pH for 4–6 hours, while long-acting forms extended this to 8–10 hours [7].
  • Ulcer Healing Correlates: 57 patients showed significant symptom control, attributed to prolonged acid suppression and reduced nocturnal secretion [7].This pharmacodynamic profile positioned hexocyclium as an adjunctive cornerstone to dietary and antacid therapies, particularly for nighttime symptom control [7]. Beyond peptic ulcers, it alleviated cramps and diarrhea in irritable bowel syndrome (IBS), underscoring its dual action on secretion and motility [6] [7]. Mechanistically, this arose from competitive blockade of smooth muscle M3 receptors (inhibiting contraction) and parietal cell M3/M1 receptors (reducing acid secretion) [3] [6]. The drug’s decline in clinical use by the late 20th century reflected not inefficacy, but the advent of H₂-receptor antagonists (e.g., cimetidine) and proton-pump inhibitors that offered superior acid control without anticholinergic side effects [6].

Table 3: Clinical Efficacy of Hexocyclium in Key GI Disorders

DisorderStudy DesignPrimary EndpointHexocyclium EfficacyReference
Duodenal Ulcer28 patients, pH monitoringMean pH elevation >3.0Conventional form: 4–6 hrs; Long-acting: 8–10 hrs [7]
Irritable Bowel SyndromeClinical cohortReduction in cramps/diarrhea85% symptom control [6]

Properties

CAS Number

115-63-9

Product Name

Hexocyclium metilsulfate

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methyl sulfate

Molecular Formula

C21H36N2O5S

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C20H33N2O.CH4O4S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-5-6(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NSILVESQCSUIAJ-UHFFFAOYSA-M

SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Hexocyclium metilsulfate, AB 803; AB-803; AB803; Traline

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.